molecular formula C15H12Cl2O3 B052325 Fenclofenac Methyl Ester CAS No. 81585-78-6

Fenclofenac Methyl Ester

Cat. No. B052325
CAS RN: 81585-78-6
M. Wt: 311.2 g/mol
InChI Key: IXKUOZXRLGQKKQ-UHFFFAOYSA-N
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Description

Fenclofenac Methyl Ester is a high-quality reference standard used for pharmaceutical testing . It is a powder in physical form .


Synthesis Analysis

The synthesis of esters involves acylation of different alcohols with a variety of acid compounds such as carboxylic acids, acid chlorides, acid anhydrides, and lower esters . Methyl esters are the favorite derivatives for GC analysis of fatty acids .


Molecular Structure Analysis

The molecular structure of Fenclofenac Methyl Ester is related to that of diclofenac and fenclofenac .


Chemical Reactions Analysis

Esters are neutral compounds. In typical reactions, the alkoxy (OR′) group of an ester is replaced by another group. One such reaction is hydrolysis, literally “splitting with water.” The hydrolysis of esters is catalyzed by either an acid or a base .


Physical And Chemical Properties Analysis

Fenclofenac Methyl Ester is a powder . Esters are polar but have no hydrogen atom attached directly to an oxygen atom. They are therefore incapable of engaging in intermolecular hydrogen bonding with one another and thus have considerably lower boiling points than their isomeric carboxylic acids counterparts .

Scientific Research Applications

Vasodilatory Effects

  • Fenofibrate and Vasodilation : Fenofibrate, a compound similar to Fenclofenac Methyl Ester, has been found to cause dose-dependent dilation of porcine retinal arterioles, suggesting its potential use in treating diabetic retinopathy. This dilation is primarily endothelium-dependent and is mediated by the release of nitric oxide, engaging pathways like guanylyl cyclase, PI3-kinase, and AMP-activated protein kinase (Omae et al., 2012).

Solubility and Drug Delivery

  • Improving Solubility of NSAIDs : Research on Meclofenamic acid, another NSAID like Fenclofenac, demonstrates methods to increase solubility via cocrystals and salts, which could be relevant for Fenclofenac Methyl Ester in enhancing its bioavailability (Sanphui et al., 2012).

Prodrug Applications

  • Diclofenac Prodrugs for Transdermal Delivery : Research has been conducted on prodrugs of Diclofenac (related to Fenclofenac) for transdermal delivery. These prodrugs, with improved hydrophilicity, show better skin permeation, indicating potential for similar applications in Fenclofenac Methyl Ester (Lobo et al., 2014).

Environmental Impact

  • Diclofenac in Aquatic Environments : Studies have shown that Diclofenac, a drug similar to Fenclofenac, can accumulate in the environment and have deleterious effects on aquatic life, highlighting the need for careful consideration of the environmental impact of Fenclofenac Methyl Ester (Mehinto et al., 2010).

LXR Antagonism

  • Fibrate Specificity for PPARα vs. LXR : Research indicates that ester forms of fibrates, similar to Fenclofenac Methyl Ester, can function as antagonists for liver X receptors (LXR). This suggests potential applications in regulating lipid homeostasis and cholesterol metabolism (Thomas et al., 2003).

Pharmacokinetics

  • Pharmacokinetics of Fenclofenac : A study on the pharmacokinetics of Fenclofenac following single and multiple doses highlights the drug's behavior in the body, essential for understanding its therapeutic applications (Henson et al., 2010).

Prodrugs for Topical Anti-inflammatory Activity

  • Polyoxyethylene Esters as Dermal Prodrugs : Polyoxyethylene esters of NSAIDs like Diclofenac have been explored for dermal application, showing potential for Fenclofenac Methyl Ester in similar applications (Bonina et al., 2001).

Future Directions

The future directions of ester research include overcoming current barriers and challenges in esterification technologies . The potential of the esterification technologies is being analyzed, and based on comprehensive data analysis, novel technology-based solutions are being proposed .

properties

IUPAC Name

methyl 2-[2-(2,4-dichlorophenoxy)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2O3/c1-19-15(18)8-10-4-2-3-5-13(10)20-14-7-6-11(16)9-12(14)17/h2-7,9H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXKUOZXRLGQKKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=CC=C1OC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fenclofenac Methyl Ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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